molecular formula C8H11FN2 B8736789 4-fluoro-N1,N1-dimethylbenzene-1,3-diamine

4-fluoro-N1,N1-dimethylbenzene-1,3-diamine

Cat. No. B8736789
M. Wt: 154.18 g/mol
InChI Key: QJCJGFWDPGXSAF-UHFFFAOYSA-N
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Patent
US07566736B2

Procedure details

3.23 g (17.54 mmol) of (4-fluoro-3-nitrophenyl)-dimethylamine are added, at a temperature in the region of 20° C., to a suspension of 0.6 g (5.63 mmol) of 10% palladium-on-charcoal in 100 cm3 of methanol. After hydrogenation for 30 minutes in an autoclave under 5 bar of hydrogen, at a temperature in the, region of 25° C., the reaction mixture is filtered, the catalyst is rinsed with 3 times 10 cm3 of methanol, and the filtrate is then concentrated to dryness under reduced pressure (2.7 kPa), to give 2.7 g of 4-fluoro-N1,N1-dimethylbenzene-1,3-diamine, in the form of a brown oil;
Quantity
3.23 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.6 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]([CH3:10])[CH3:9])=[CH:4][C:3]=1[N+:11]([O-])=O.[H][H]>CO.[Pd]>[F:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]([CH3:9])[CH3:10])=[CH:4][C:3]=1[NH2:11]

Inputs

Step One
Name
Quantity
3.23 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)N(C)C)[N+](=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
0.6 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
at a temperature in the, region of 25° C., the reaction mixture is filtered
WASH
Type
WASH
Details
the catalyst is rinsed with 3 times 10 cm3 of methanol
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is then concentrated to dryness under reduced pressure (2.7 kPa)

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C(C=C1)N(C)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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